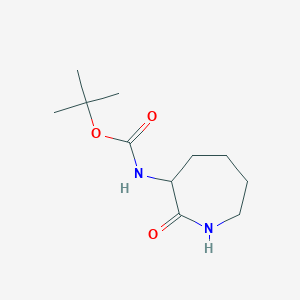![molecular formula C12H11Cl2N B1302631 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 854234-49-4](/img/structure/B1302631.png)
3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chlorine atom at the 3’ position and an amine group at the 3 position of the biphenyl structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride typically involves a multi-step process. One common method starts with the chlorination of biphenyl to introduce the chlorine atom at the desired position. This is followed by nitration to introduce a nitro group, which is then reduced to an amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of eco-friendly solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution of the chlorine atom can introduce various functional groups, such as methoxy or tert-butyl groups .
Scientific Research Applications
3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobiphenyl: Lacks the amine group, making it less versatile in chemical reactions.
4-Chloro-[1,1’-biphenyl]-3-amine hydrochloride: The chlorine atom is at a different position, which can affect its reactivity and binding properties.
3-Bromo-[1,1’-biphenyl]-3-amine hydrochloride: The bromine atom can participate in different types of halogen bonding compared to chlorine
Uniqueness
3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-chlorophenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOZJBKHTNUXSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373895 |
Source


|
| Record name | 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854234-49-4 |
Source


|
| Record name | 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride](/img/structure/B1302554.png)

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)




![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)

